(2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid
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Overview
Description
(2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chlorinated, cyclopropyl-substituted aromatic ring. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl chlorides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Pd(dppf)Cl2, B2Pin2, potassium acetate, toluene, 80-100°C.
Oxidation: Hydrogen peroxide, sodium perborate, aqueous conditions.
Substitution: Nucleophiles (amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), room temperature to reflux.
Major Products:
Biaryls or substituted alkenes: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted aromatic compounds: from nucleophilic substitution.
Scientific Research Applications
(2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Chlorophenylboronic acid
Comparison: (2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl and methyl groups on the aromatic ring, which can influence its reactivity and steric properties. Compared to phenylboronic acid, it offers additional sites for functionalization and can participate in more diverse chemical reactions . The chlorine substituent also provides a handle for further derivatization through nucleophilic substitution .
Properties
Molecular Formula |
C10H12BClO2 |
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Molecular Weight |
210.47 g/mol |
IUPAC Name |
(2-chloro-4-cyclopropyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChI Key |
BXXGXMAXNOFVFY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C2CC2)Cl)(O)O |
Origin of Product |
United States |
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